

# Ricolinostat peripheral blood lymphocyte acetylated tubulin pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

Get Quote

## Ricolinostat Pharmacodynamic Data on Acetylated Tubulin

| Ricolinostat Dose & Regimen  | Combination Therapy          | Acetylated Tubulin Change (vs. baseline) | Key Findings & Context                                                     |
|------------------------------|------------------------------|------------------------------------------|----------------------------------------------------------------------------|
| ≥ 80 mg daily [1]            | Lenalidomide + Dexamethasone | >2-fold increase [1]                     | Maximal blood levels ≥0.5 μM; correlated with HDAC6 inhibition.            |
| 160 mg daily [2]             | Bortezomib + Dexamethasone   | Dose-dependent increase [2]              | Identified as the Recommended Phase 2 Dose (RP2D); well-tolerated.         |
| 160 mg twice daily (BID) [2] | Bortezomib + Dexamethasone   | Data points to dose-dependent effect [2] | Associated with dose-limiting toxicities (diarrhea); not selected as RP2D. |

## Experimental Protocol Overview

The quantitative data in the table above were generated using a standardized clinical pharmacodynamic assessment method. Here is a summary of the key experimental steps:

- **Sample Collection:** Peripheral blood samples were drawn from patients with relapsed or refractory multiple myeloma enrolled in phase 1/2 clinical trials at specified times during the treatment cycle [2] [1].
- **Cell Processing:** Peripheral blood lymphocytes were isolated from the collected blood samples.
- **Protein Analysis:** The levels of acetylated tubulin within the isolated lymphocytes were analyzed, likely through techniques such as western blotting or specific immunoassays, to quantify the degree of HDAC6 inhibition [2].
- **Data Correlation:** The measured increases in acetylated tubulin were correlated with the administered dose of **Ricolinostat** and its plasma concentration (pharmacokinetics) to establish the drug's exposure-response relationship [1].

## Mechanism of Action and Pathway

The following diagram illustrates the mechanistic pathway through which **Ricolinostat** increases acetylated tubulin levels in peripheral blood lymphocytes, serving as its pharmacodynamic biomarker.



[Click to download full resolution via product page](#)

## Interpretation and Significance for Researchers

For fellow researchers and drug development professionals, the data underscores several critical points:

- **Biomarker Validation:** The consistent, dose-dependent increase in acetylated tubulin in an accessible tissue like peripheral blood lymphocytes robustly validates it as a practical and reliable pharmacodynamic biomarker for confirming HDAC6 target engagement in clinical trials [2] [1].
- **Selectivity Profile:** The studies specifically noted that the doses of **Ricolinostat** which significantly increased acetylated tubulin resulted in only minimal changes in acetylated histone levels [1]. This key finding provides clinical evidence for its selective HDAC6 inhibition profile, differentiating it from non-selective pan-HDAC inhibitors.

- **Informing Tolerability and Dosing:** The pharmacodynamic data were directly used to define the recommended phase 2 dose (160 mg daily). This dose achieved significant HDAC6 inhibition with a markedly improved toxicity profile compared to the higher 160 mg BID regimen, demonstrating the utility of this biomarker in guiding clinical development decisions [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ricolinostat (ACY-1215), a Selective HDAC6 Inhibitor, in ... [sciencedirect.com]
2. Ricolinostat, the first selective histone deacetylase 6 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ricolinostat peripheral blood lymphocyte acetylated tubulin pharmacodynamics]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#ricolinostat-peripheral-blood-lymphocyte-acetylated-tubulin-pharmacodynamics>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)